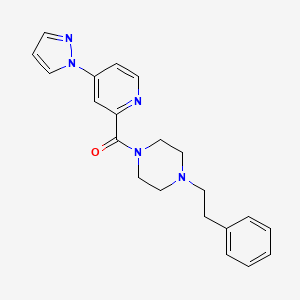
(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound, attached to a pyridine ring, another type of heterocyclic aromatic organic compound . The compound also contains a phenethylpiperazine moiety.
Scientific Research Applications
Synthesis and Biological Activities
Antibacterial and Antioxidant Activities : Pyrazole derivatives have been synthesized and evaluated for their antibacterial and antioxidant activities. One study synthesized derivatives and assessed their effectiveness against Gram-positive and Gram-negative bacteria, showing moderate activity. These compounds also demonstrated moderate antioxidant activities when evaluated using the DPPH radical scavenging method. Molecular docking and DFT calculations further supported the biological activity results, providing insights into the potential mechanism of action (Golea Lynda, 2021).
Antimicrobial Activity : Another research synthesized a series of pyrazole derivatives, revealing that compounds containing a methoxy group exhibited high antimicrobial activity. This study established the structure of the new compounds through analytical and spectral data and highlighted their efficacy in combating microbial infections, comparable with standard drugs like ciprofloxacin and fluconazole (Satyender Kumar et al., 2012).
Antiubercular and Anticancer Activity : Pyrazole derivatives have been synthesized and characterized, with evaluations indicating promising antitubercular activity against Mycobacterium tuberculosis H37Rv and anticancer activity against MCF7 (Human breast cancer) cells. The synthesis process involves several steps, starting from acetophenone and phenylhydrazine, showcasing the compounds' potential in therapeutic applications (S. Neha et al., 2013).
Molecular Docking and Anticancer Agents
Molecular Docking and Anticancer Activity : Novel biologically potent heterocyclic compounds have been synthesized, incorporating oxazole, pyrazoline, and pyridine. These compounds were evaluated for their anticancer activity against a 60 cancer cell line panel at the National Cancer Institute (NCI, USA), with some compounds showing high potency. Additionally, in vitro antibacterial and antifungal activities were documented, supporting these compounds' potential as pharmaceutical drugs to combat microbe resistance (Kanubhai D. Katariya et al., 2021).
properties
IUPAC Name |
[4-(2-phenylethyl)piperazin-1-yl]-(4-pyrazol-1-ylpyridin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(20-17-19(7-10-22-20)26-11-4-9-23-26)25-15-13-24(14-16-25)12-8-18-5-2-1-3-6-18/h1-7,9-11,17H,8,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHNHETIXYLEFIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CC=C2)C(=O)C3=NC=CC(=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrazol-1-yl)pyridin-2-yl)(4-phenethylpiperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-3-[(2,2-difluoroethoxy)methyl]-1-propyl-1H-pyrazole](/img/structure/B2671079.png)
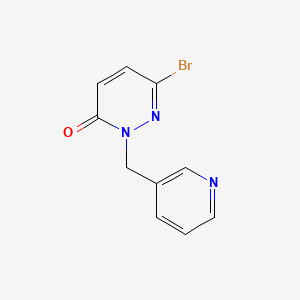

![4-{2-[4-Oxo-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-5-yl]acetamido}benzoic acid](/img/structure/B2671083.png)
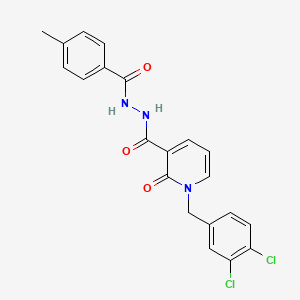
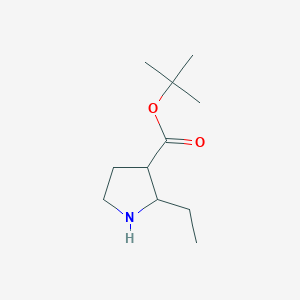
![2-[4-(furan-2-yl)phenyl]-2-hydroxy-S-(1-methyl-1H-imidazol-4-yl)ethane-1-sulfonamido](/img/structure/B2671086.png)
![N-(4-chlorophenyl)-2-[5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2671088.png)


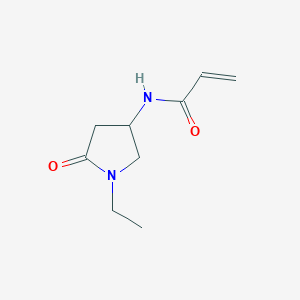
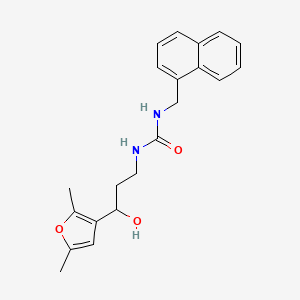
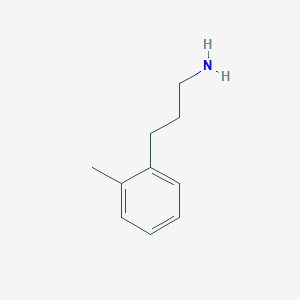
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2671098.png)